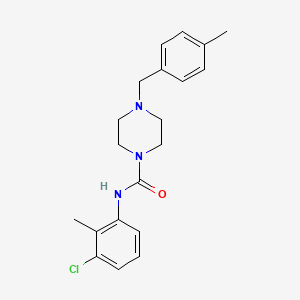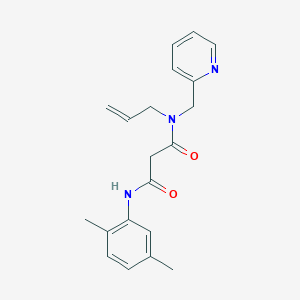![molecular formula C22H17ClN2OS B4120711 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4120711.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide
説明
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-1 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide exerts its effects by modulating the activity of various molecular targets, including glutamate receptors, HDACs, and protein kinases. This compound has been shown to bind to the active site of HDACs, which leads to the inhibition of their activity and subsequent changes in gene expression. This compound has also been shown to modulate the activity of protein kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in gene expression, alterations in synaptic plasticity, and inhibition of cancer cell growth and proliferation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which could be attributed to its ability to modulate glutamate receptor activity.
実験室実験の利点と制限
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its ability to modulate the activity of specific molecular targets and its potential use as a sensitizer in radiation therapy. However, this compound also has limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide, including further studies on its potential neuroprotective effects, its use as a sensitizer in radiation therapy, and its potential applications in drug discovery. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of this compound in different cell types and animal models. Overall, this compound represents a promising chemical compound with potential applications in various fields of scientific research.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory processes. This compound has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the activity of histone deacetylases (HDACs), which are involved in regulating gene expression. This compound has also been studied for its potential use as a sensitizer in radiation therapy, which could enhance the effectiveness of cancer treatment.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-13-9-14(2)11-16(10-13)21(26)24-19-12-15(7-8-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLIKARBBMTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea](/img/structure/B4120637.png)
![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120657.png)
![ethyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4120658.png)

![N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4120675.png)

![N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4120691.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4120704.png)
![4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4120718.png)